3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile
Description
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the larger family of tetraazacyclotetradecanes, which are characterized by their four nitrogen atoms within a 14-membered ring structure. These compounds are often used in coordination chemistry due to their strong binding affinity to various metal ions.
Properties
CAS No. |
76261-54-6 |
|---|---|
Molecular Formula |
C22H36N8 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-[4,8,11-tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C22H36N8/c23-7-1-11-27-15-5-16-29(13-3-9-25)21-22-30(14-4-10-26)18-6-17-28(20-19-27)12-2-8-24/h1-6,11-22H2 |
InChI Key |
QZNUDSSYXIZLKI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile typically involves the cyclization of an acyclic tetraamine precursor. One common method includes the tetratosylation of an acyclic tetraamine to obtain a tetratoluenesulfonamide compound. This intermediate is then cyclized to form tetratosyl cyclam, which is subsequently detosylated to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated or acylated products.
Scientific Research Applications
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of molecules with electroactive cavities and as an antioxidant in rubber .
Mechanism of Action
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming strong bonds that stabilize the complex. This property is particularly useful in applications such as catalysis, where the compound can act as a ligand to facilitate various chemical reactions .
Comparison with Similar Compounds
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile can be compared to other similar compounds such as:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has methyl groups attached to the nitrogen atoms, which can influence its binding properties and reactivity.
Cyclam (1,4,8,11-Tetraazacyclotetradecane): The parent compound without the propanenitrile groups, commonly used in coordination chemistry.
The uniqueness of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile lies in its specific functional groups, which can enhance its binding affinity and selectivity for certain metal ions, making it a valuable compound in various scientific and industrial applications.
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